

# 2-(2-Bromo-3-fluorophenyl)acetic acid chemical properties

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## Compound of Interest

Compound Name: 2-(2-Bromo-3-fluorophenyl)acetic acid

Cat. No.: B1331574

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## Technical Guide: 2-(2-Bromo-3-fluorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-(2-Bromo-3-fluorophenyl)acetic acid** is a halogenated phenylacetic acid derivative. Phenylacetic acids and their analogues are significant scaffolds in medicinal chemistry, often serving as building blocks for more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known chemical properties and synthetic pathways for **2-(2-Bromo-3-fluorophenyl)acetic acid**, based on currently available data.

## Chemical and Physical Properties

A summary of the key chemical and physical properties for **2-(2-Bromo-3-fluorophenyl)acetic acid** is provided below. It is important to note that while some data is available from chemical suppliers and databases, a complete experimental dataset, including a precise melting point and comprehensive spectral analyses, is not readily available in the public domain.

Property	Value	Source(s)
IUPAC Name	2-(2-Bromo-3-fluorophenyl)acetic acid	
Synonyms	(2-Bromo-3-fluoro-phenyl)-acetic acid	<a href="#">[1]</a>
CAS Number	958454-33-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrFO <sub>2</sub>	<a href="#">[3]</a>
Molecular Weight	233.04 g/mol	
Physical Form	Solid, White to Yellow Solid	
Boiling Point	312.2 ± 27.0 °C at 760 mmHg (Predicted)	
Melting Point	Not available.	
Solubility	Not available.	
Purity (Typical)	≥97%	

## Spectral Data

Detailed experimental spectral data for **2-(2-Bromo-3-fluorophenyl)acetic acid**, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR), and Mass Spectrometry (MS), are not currently available in peer-reviewed literature or public spectral databases. Chemical suppliers may hold this data internally as part of their quality control procedures.

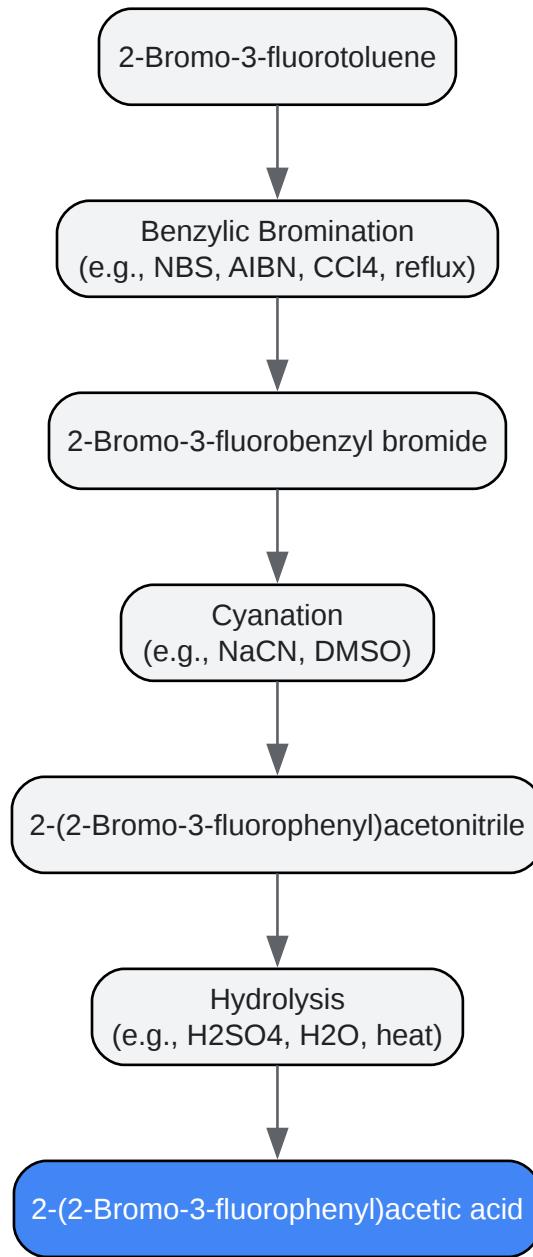
## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(2-Bromo-3-fluorophenyl)acetic acid** is not published, general synthetic routes for phenylacetic acids can be adapted. Below are two plausible synthetic pathways.

### Synthesis from 2-Bromo-3-fluorotoluene

This pathway involves the bromination of the benzylic position of 2-bromo-3-fluorotoluene, followed by conversion to a nitrile and subsequent hydrolysis.

Experimental Workflow:



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Caption: Synthesis of **2-(2-Bromo-3-fluorophenyl)acetic acid** from 2-bromo-3-fluorotoluene.

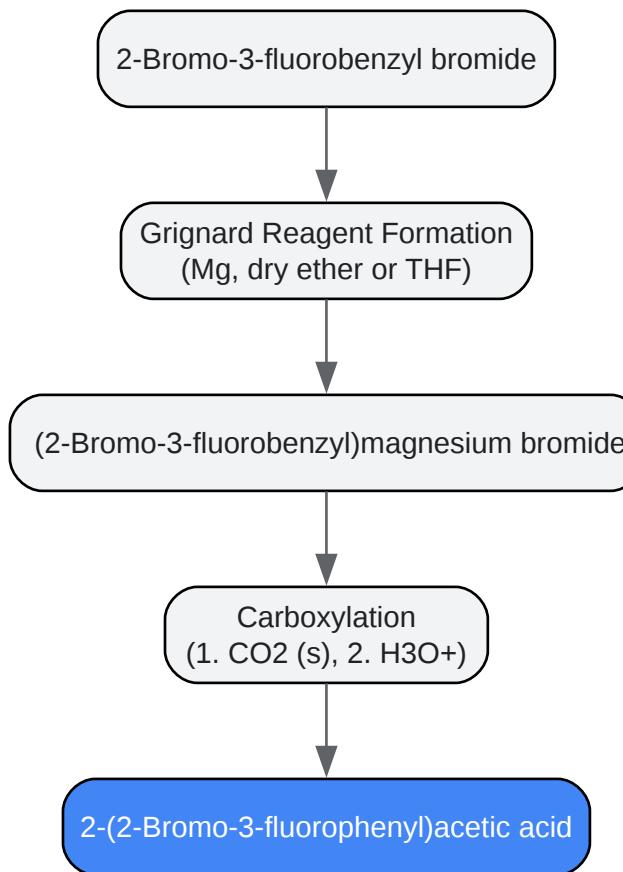
Methodology:

- **Benzylic Bromination:** 2-Bromo-3-fluorotoluene would be reacted with N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride under reflux to yield 2-bromo-3-fluorobenzyl bromide.
- **Cyanation:** The resulting benzyl bromide would then be treated with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to form 2-(2-bromo-3-fluorophenyl)acetonitrile.
- **Hydrolysis:** The final step involves the acid-catalyzed hydrolysis of the nitrile group. This is typically achieved by heating the nitrile with an aqueous acid solution, such as sulfuric acid, to produce the desired carboxylic acid.

## Synthesis via Grignard Reagent

An alternative approach involves the formation of a Grignard reagent from 2-bromo-3-fluorobenzyl bromide, followed by carboxylation.

Experimental Workflow:



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Caption: Synthesis of **2-(2-Bromo-3-fluorophenyl)acetic acid** via a Grignard reagent.

Methodology:

- Grignard Reagent Formation: 2-Bromo-3-fluorobenzyl bromide would be reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, (2-bromo-3-fluorobenzyl)magnesium bromide.[4]
- Carboxylation: The Grignard reagent is then poured over solid carbon dioxide (dry ice), followed by acidification with a strong acid (e.g., HCl) to yield **2-(2-bromo-3-fluorophenyl)acetic acid**.[5]

## Biological Activity and Signaling Pathways

There is currently no publicly available information on the specific biological activity or the involvement of **2-(2-Bromo-3-fluorophenyl)acetic acid** in any signaling pathways.

Phenylacetic acid derivatives are a broad class of compounds with diverse biological activities, and this particular molecule may serve as a scaffold or intermediate in the synthesis of pharmacologically active agents. Further research and biological screening would be necessary to elucidate any potential therapeutic applications.

## Safety Information

Based on available safety data sheets from suppliers, **2-(2-Bromo-3-fluorophenyl)acetic acid** is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[6]

- Hazard Statements: H319 (Causes serious eye irritation).[6]
- Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.[6]

Standard laboratory safety protocols, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be strictly followed when handling this compound.

## Conclusion

**2-(2-Bromo-3-fluorophenyl)acetic acid** is a chemical intermediate for which basic identifying information is available. However, a comprehensive public dataset of its physical and spectral properties is lacking. The synthetic routes outlined in this guide are based on established organic chemistry principles and provide a logical framework for its preparation. Further experimental work is required to fully characterize this compound and to explore its potential biological activities. This guide serves as a foundational resource for researchers and professionals in the field of drug development and chemical synthesis.

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